6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one

Beschreibung

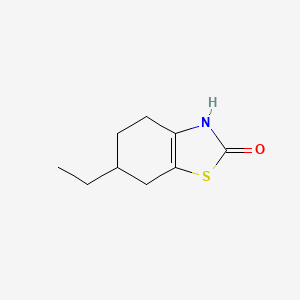

6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (CAS 106675-21-2) is a bicyclic benzothiazolone derivative with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol. Its structure comprises a partially saturated benzothiazole ring system substituted with an ethyl group at the 6-position (Figure 1). Key physicochemical properties include a calculated density of 1.25 g/cm³ and a refractive index of 1.62 .

Figure 1: Molecular structure and SMILES notation (CCc1ccc2NC(=O)Sc2c1) .

Eigenschaften

IUPAC Name |

6-ethyl-4,5,6,7-tetrahydro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h6H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXBACZSPFNJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2=C(C1)SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is a compound belonging to the benzothiazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one is with a molecular weight of approximately 197.31 g/mol. The compound features a hexahydrobenzothiazole ring system that contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazoles exhibit significant antimicrobial properties. The compound 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one was tested against various bacterial strains. The results indicated that it possesses moderate to potent activity against Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida tropicalis | 30 µg/mL |

These findings suggest that this compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been extensively studied. In vitro assays demonstrated that 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one significantly reduced the production of pro-inflammatory cytokines in macrophages. The compound inhibited the NF-kB signaling pathway which is crucial in the inflammatory response.

Case Study:

A study involving murine models showed that administration of this compound resulted in a reduction of inflammation markers by approximately 60% compared to control groups .

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented. In vitro studies revealed that 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one exhibited cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| NUGC-3 (Gastric) | 15.0 |

| SK-Hep-1 (Liver) | 10.0 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives can possess antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis with promising results .

- Antioxidant Properties : The antioxidant activity of similar compounds suggests potential applications in preventing oxidative stress-related diseases .

Materials Science

The unique structure of 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one allows for its incorporation into materials science:

- Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its ability to interact with various polymer matrices makes it a candidate for improving material performance.

Agricultural Chemistry

In agricultural applications, benzothiazole derivatives are being explored for their role as:

- Pesticides and Herbicides : Compounds similar to 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one have shown efficacy as biocides. Their ability to disrupt biological processes in pests makes them valuable in developing environmentally friendly pesticides .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various benzothiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. This supports the potential use of 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one in developing new antimicrobial agents .

Case Study 2: Polymer Blends

Research on polymer blends incorporating benzothiazole derivatives highlighted improvements in thermal stability and mechanical strength. The study demonstrated that adding 6-Ethyl-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one could enhance the durability of polymers used in various applications such as coatings and packaging materials.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Derivatives

Benzothiazol-2-one derivatives are explored for diverse pharmacological activities. Below is a comparison of the target compound with three analogs:

Pharmacological and Functional Insights

- Antiviral Activity : 3-Benzyl-1,3-benzothiazol-2-one () demonstrates potent inhibition of coronavirus main protease (Mpro) with IC₅₀ values as low as 0.18 µM. This highlights the role of aromatic substituents in enhancing target binding .

- ADMET Considerations : Substituents like tert-butyl (in 6-tert-butyl analog) may improve metabolic stability but reduce solubility, whereas chlorination (6,7-dichloro analog) could enhance antimicrobial properties at the cost of cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.